Bis(ethylcyclopentadienyl)tungsten(IV) dihydride

ALD precursor delivery Volatility optimization Ligand engineering

Choose this halogen-free, carbonyl-free organotungsten precursor for ALD/CVD when film purity is critical. Unlike WF₆ and WCl₅, it introduces no fluorine or chlorine contamination, and its hydride/EtCp ligand set avoids carbon/oxygen impurities typical of carbonyl-based precursors. The 48–52°C melting point enables practical vapor delivery without aggressive heating. Ideal for gate electrodes, contact metallization, and low-resistivity interconnects in advanced logic and 3D NAND nodes. Also serves as a defined hydrogenation catalyst. Secure reliable supply for your next deposition or catalysis project.

Molecular Formula C14H18W
Molecular Weight 370.1 g/mol
Cat. No. B12575028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(ethylcyclopentadienyl)tungsten(IV) dihydride
Molecular FormulaC14H18W
Molecular Weight370.1 g/mol
Structural Identifiers
SMILESCC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[W]
InChIInChI=1S/2C7H9.W/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;
InChIKeyDZDHBQMUQJIHPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(ethylcyclopentadienyl)tungsten(IV) Dihydride: Technical Baseline for Tungsten ALD/CVD Precursor Procurement


Bis(ethylcyclopentadienyl)tungsten(IV) dihydride (CAS: 308847-90-7, molecular formula [W(C₂H₅C₅H₄)₂H₂]) is an organotungsten compound in the bent-metallocene dihydride class . Featuring a tungsten(IV) center coordinated by two ethylcyclopentadienyl (EtCp) ligands and two hydride ligands, this compound is commercially supplied as a red crystalline solid with a reported melting point range of 48–52 °C . This compound belongs to the cyclopentadienyl-based metal-organic precursor family utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for producing high-purity tungsten and tungsten-containing thin films . Its ligand composition—specifically the absence of halide, carbonyl, and amido functional groups—distinguishes it from conventional tungsten precursors and positions it as a candidate for applications requiring halogen-free and carbonyl-free deposition chemistry .

Why Generic Substitution of Tungsten ALD/CVD Precursors Carries Quantifiable Performance Risk: Evidence from Bis(ethylcyclopentadienyl)tungsten(IV) Dihydride


Generic substitution among tungsten precursors carries substantial and quantifiable performance risk because tungsten ALD/CVD precursors exhibit fundamentally different thermal decomposition pathways, impurity incorporation profiles, and film property outcomes. The viability of a tungsten precursor is governed by three interdependent attributes: (i) volatility, (ii) thermal stability during vapor delivery, and (iii) selective surface reactivity [1]. A 2024 thermogravimetric analysis study of eight commercial tungsten precursors demonstrated that measured enthalpies of sublimation (ΔHsub) vary by more than a factor of two across precursor classes, resulting in markedly different ALD temperature windows and practical delivery conditions [1]. Furthermore, plasma-enhanced ALD studies comparing WCl₅ and HEtCpW(CO)₃ precursors revealed that film resistivity and impurity content differ significantly based on precursor chemistry—W thin films from WCl₅ exhibited superior electrical properties and lower impurity incorporation than those from the metal-organic carbonyl precursor [2]. Halogenated precursors such as WF₆ introduce fluorine contamination that degrades device performance and requires post-deposition treatments, while carbonyl-containing precursors risk carbon and oxygen incorporation from CO ligand dissociation . These documented performance divergences establish that tungsten precursor selection is not a commodity decision but a materials-engineering choice with direct consequences for film purity, electrical performance, and downstream process integration.

Quantitative Evidence Guide: Bis(ethylcyclopentadienyl)tungsten(IV) Dihydride Differentiation Metrics for Scientific Selection


Ethyl-Substituted Cp Ligand Lowers Melting Point Versus Unsubstituted Tungstenocene Dihydride

Bis(ethylcyclopentadienyl)tungsten(IV) dihydride exhibits a melting point of 48–52 °C , representing a substantial reduction relative to the unsubstituted bis(cyclopentadienyl)tungsten dihydride (tungstenocene dihydride, Cp₂WH₂), which has a reported melting point of approximately 168–172 °C . This 116–124 °C reduction in melting point is achieved solely through ethyl substitution at each cyclopentadienyl ring. Lower melting point correlates with enhanced volatility at moderate temperatures, a critical parameter for reliable vapor delivery in ALD and CVD processes [1].

ALD precursor delivery Volatility optimization Ligand engineering

Halogen-Free Ligand Composition Eliminates Fluorine and Chlorine Contamination Risks Inherent to Industry-Standard WF₆ and WCl₅ Precursors

Bis(ethylcyclopentadienyl)tungsten(IV) dihydride contains no halogen atoms in its molecular structure, with tungsten coordinated exclusively by EtCp and hydride ligands. In contrast, the industry-standard tungsten precursor WF₆ introduces fluorine contamination that degrades device performance and necessitates post-deposition treatments , while WCl₅-based processes leave residual chlorine impurities [1]. The halogen-free composition of this dihydride eliminates this contamination pathway entirely, removing a known failure mechanism in semiconductor device fabrication.

Semiconductor device reliability Impurity control Gate electrode deposition

Carbonyl-Free Ligand Design Avoids Carbon/Oxygen Impurity Incorporation Observed in HEtCpW(CO)₃-Based ALD Films

Bis(ethylcyclopentadienyl)tungsten(IV) dihydride contains no carbonyl (CO) ligands in its molecular structure. In contrast, ethylcyclopentadienyl-based tungsten carbonyl precursors such as HEtCpW(CO)₃ (bis(ethylcyclopentadienyl)tungsten tricarbonyl hydride) incorporate three carbonyl ligands per tungsten atom. Direct comparative ALD studies of HEtCpW(CO)₃ versus WCl₅ have demonstrated that the carbonyl-containing metal-organic precursor produces W thin films with inferior electrical properties, attributed to carbon and oxygen impurity incorporation from CO ligand dissociation during deposition [1]. The dihydride's carbonyl-free composition eliminates this impurity source.

Film purity Resistivity optimization Carbon incorporation

Hydride Ligands Enable Reductive Elimination Reactivity Distinct from Homoleptic Cp and Carbonyl Analogs

The presence of reactive hydride (H⁻) ligands in bis(ethylcyclopentadienyl)tungsten(IV) dihydride confers chemical reactivity fundamentally distinct from fully substituted metallocene analogs lacking hydride ligands. The compound functions as a catalyst in organic synthesis applications including hydrogenation, ethylene polymerization, and olefin epoxidation reactions . The unsubstituted analog Cp₂WH₂ has been demonstrated to undergo insertion of activated olefins (methyl acrylate, dimethyl fumarate, benzylidene malononitrile) at 120 °C to yield functional alkyl hydride complexes Cp₂WH(η¹-CHXCH₂R) [1].

Catalytic hydrogenation Olefin polymerization Organometallic synthesis

Ethyl-Substituted Cp Framework Imparts Higher Volatility than Heavier Alkyl-Substituted Analogs for ALD Vapor Delivery

The ethyl-substituted cyclopentadienyl ligand represents an optimal balance between molecular weight and volatility enhancement. A 2024 study of (RCp)W(CO)₂(η³-2-tert-butylallyl) complexes specifically noted that the ethyl-Cp bearing compound is liquid at room temperature, whereas the methyl-Cp analog is solid under identical conditions . Extrapolating this structure-property trend to the dihydride series suggests that the ethyl-substituted compound occupies an intermediate volatility position—more volatile than the solid isopropyl-substituted analog (molecular weight: 400.23 g/mol) , yet offering enhanced thermal stability relative to unsubstituted Cp₂WH₂.

Precursor volatility Vapor pressure optimization Thin-film deposition

Optimal Research and Industrial Application Scenarios for Bis(ethylcyclopentadienyl)tungsten(IV) Dihydride Based on Quantitative Evidence


Halogen-Sensitive Semiconductor Gate Electrode and Contact Metallization via ALD/CVD

In semiconductor device fabrication where fluorine or chlorine contamination is unacceptable—such as gate electrode deposition on high-κ dielectrics or contact metallization adjacent to sensitive channel materials—this halogen-free tungsten precursor provides a direct alternative to WF₆ and WCl₅. The absence of halogen ligands eliminates the fluorine contamination issues documented for WF₆-based ALD and avoids the chlorine residues associated with WCl₅ processes [1]. This application is particularly relevant for 3D NAND and advanced logic nodes where impurity-induced threshold voltage shifts and interfacial degradation are critical yield limiters. The compound's 48–52 °C melting point enables practical vapor delivery without requiring aggressive heating infrastructure.

Carbon-Sensitive Tungsten Metallization Requiring Low-Resistivity Films

For tungsten film deposition applications demanding minimal carbon and oxygen incorporation—such as low-resistivity interconnect metallization, diffusion barrier layers, or electrode contacts—the carbonyl-free composition of bis(ethylcyclopentadienyl)tungsten(IV) dihydride offers a distinct advantage over ethylcyclopentadienyl tungsten carbonyl precursors like HEtCpW(CO)₃. Direct comparative PE-ALD studies have demonstrated that carbonyl-containing metal-organic tungsten precursors produce films with inferior electrical properties attributed to C/O impurities . The dihydride's ligand set (EtCp + hydride) avoids this impurity pathway entirely, supporting deposition of higher-purity tungsten films.

Catalytic Hydrogenation and Olefin Transformation Reactions

The reactive hydride ligands in bis(ethylcyclopentadienyl)tungsten(IV) dihydride enable catalytic activity in hydrogenation, ethylene polymerization, and olefin epoxidation reactions . This catalytic functionality distinguishes it from homoleptic tungstenocenes lacking hydride ligands. Mechanistic studies on the unsubstituted analog Cp₂WH₂ have confirmed insertion reactivity with activated olefins at 120 °C, yielding well-defined tungsten alkyl hydride complexes [1]. For research laboratories and fine chemical synthesis operations requiring a tungsten-based hydrogenation catalyst with defined hydride reactivity, this compound provides a commercially available entry point to tungsten hydride chemistry.

Medium-Temperature ALD/CVD Processes Requiring Balanced Volatility and Thermal Stability

The ethyl-substituted cyclopentadienyl ligand framework positions this precursor as an engineered intermediate between the high-melting unsubstituted Cp₂WH₂ (168–172 °C) and the heavier, less volatile isopropyl-substituted analog (molecular weight 400.23 g/mol) [1]. This intermediate volatility profile supports ALD and CVD processes operating in moderate temperature regimes where precursor delivery reliability and thermal stability must be simultaneously optimized. The 48–52 °C melting point enables liquid-phase delivery strategies or solid-source vaporization at accessible temperatures, while the ethyl substitution imparts sufficient thermal stability to prevent premature decomposition in heated delivery lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(ethylcyclopentadienyl)tungsten(IV) dihydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.